2-Ethylhexyl glycidyl ether
Overview
Description
2-Ethylhexyl glycidyl ether is a liquid organic compound with the chemical formula C₁₁H₂₂O₂. It is primarily used as a reactive diluent in epoxy resins to reduce viscosity, making it easier to handle and apply. This compound is also known for its applications in adhesives, sealants, and coatings .
Mechanism of Action
Target of Action
2-Ethylhexyl glycidyl ether is primarily used to reduce the viscosity of epoxy resins . These resins are then used in adhesives, sealants, and paints or coatings . Therefore, the primary targets of this compound are these epoxy resins.
Mode of Action
This compound interacts with its targets, the epoxy resins, by acting as a reactive diluent . This means it is incorporated into the resin’s structure during the curing process, reducing the viscosity of the resin and making it easier to work with .
Biochemical Pathways
The synthesis of this compound involves a condensation reaction between 2-Ethylhexanol and epichlorohydrin in the presence of a Lewis acid catalyst to form a halohydrin . This is followed by a caustic dehydrochlorination to form this compound . The waste products from this process are water, sodium chloride, and excess caustic soda .
Pharmacokinetics
It is also classified as a skin sensitizer .
Result of Action
The primary result of this compound’s action is the reduction of viscosity in epoxy resins . This makes the resins easier to work with and allows them to be used in a wider range of applications, including adhesives, sealants, and paints or coatings . It has also been shown to affect the mechanical properties and microstructure of epoxy resins .
Action Environment
The action of this compound can be influenced by environmental factors. For example, it has been reported that the compound forms explosive mixtures with air when heated . Additionally, its safety classification indicates that it should be stored in a cool, well-ventilated place away from heat sources and open flames .
Biochemical Analysis
Biochemical Properties
It is known that it is used in industrial chemicals to reduce the viscosity of epoxy resins . This suggests that it may interact with enzymes, proteins, and other biomolecules in a way that alters their physical properties, although the specific nature of these interactions is not currently known.
Cellular Effects
It has been shown to be genotoxic, inducing DNA damage and chromosomal aberrations . It also induces cellular transformation
Molecular Mechanism
It is known that it is made by condensation of 2-ethylhexanol with epichlorohydrin followed by dehydrochlorination with caustic to form the epoxy ring . How it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, is not currently known.
Temporal Effects in Laboratory Settings
It is known that it is a liquid organic molecule that is used in industrial chemicals . This suggests that it may have certain stability and degradation properties that could influence its long-term effects on cellular function in in vitro or in vivo studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylhexyl glycidyl ether is synthesized through a two-step process:
Condensation Reaction: 2-Ethylhexanol reacts with epichlorohydrin in the presence of a Lewis acid catalyst to form a halohydrin.
Dehydrochlorination: The halohydrin undergoes dehydrochlorination with a caustic agent, such as sodium hydroxide, to form the epoxy ring
Industrial Production Methods: The industrial production of this compound involves the same synthetic route but on a larger scale. The process ensures high yield and purity by optimizing reaction conditions and using efficient separation and purification techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: The compound can participate in nucleophilic substitution reactions, where the epoxy ring is opened by nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products:
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted products depending on the nucleophile used.
Scientific Research Applications
2-Ethylhexyl glycidyl ether has diverse applications in scientific research:
Chemistry: Used as a reactive diluent in epoxy systems, enhancing the properties of epoxy resins.
Biology: Utilized in the synthesis of biocompatible coatings and medical device adhesives.
Medicine: Employed in the development of pH-responsive chitosan derivatives for drug delivery systems.
Industry: Applied in the production of thermoplastic elastomers and low viscosity epoxy resin modifiers
Comparison with Similar Compounds
- Butyl glycidyl ether
- Allyl glycidyl ether
- Glycidyl isopropyl ether
- Benzyl glycidyl ether
- Glycidyl hexadecyl ether
Comparison: 2-Ethylhexyl glycidyl ether is unique due to its lower vapor pressure and reduced dermatological hazard compared to other glycidyl ethers. This makes it a safer and more efficient choice for applications requiring low volatility and minimal skin irritation .
Properties
IUPAC Name |
2-(2-ethylhexoxymethyl)oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-3-5-6-10(4-2)7-12-8-11-9-13-11/h10-11H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBUAWSVILPJLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
Record name | 2-ETHYLHEXYL GLYCIDYL ETHER | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
78623-05-9 | |
Record name | Oxirane, 2-[[(2-ethylhexyl)oxy]methyl]-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78623-05-9 | |
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DSSTOX Substance ID |
DTXSID6025301 | |
Record name | 2-Ethylhexyl glycidyl ether | |
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Molecular Weight |
186.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-ethylhexyl glycidyl ether is a clear colorless liquid. (NTP, 1992), Liquid | |
Record name | 2-ETHYLHEXYL GLYCIDYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20376 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Oxirane, 2-[[(2-ethylhexyl)oxy]methyl]- | |
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Boiling Point |
244 to 248 °F at 20 mmHg (NTP, 1992) | |
Record name | 2-ETHYLHEXYL GLYCIDYL ETHER | |
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Flash Point |
206 °F (NTP, 1992) | |
Record name | 2-ETHYLHEXYL GLYCIDYL ETHER | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
Record name | 2-ETHYLHEXYL GLYCIDYL ETHER | |
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Density |
0.893 at 68 °F (NTP, 1992) - Less dense than water; will float | |
Record name | 2-ETHYLHEXYL GLYCIDYL ETHER | |
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CAS No. |
2461-15-6 | |
Record name | 2-ETHYLHEXYL GLYCIDYL ETHER | |
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Record name | 2-Ethylhexyl glycidyl ether | |
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Record name | 2-Ethylhexyl glycidyl ether | |
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Record name | 2-ETHYLHEXYL GLYCIDYL ETHER | |
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Record name | Oxirane, 2-[[(2-ethylhexyl)oxy]methyl]- | |
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Record name | 2-Ethylhexyl glycidyl ether | |
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Record name | [[(2-ethylhexyl)oxy]methyl]oxirane | |
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Record name | 2-ETHYLHEXYL GLYCIDYL ETHER | |
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